(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is a complex organic compound characterized by the presence of three iodine atoms and an acetoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps, starting from the iodination of isophthalic acid. The key steps include:
Iodination: Isophthalic acid is treated with iodine and an oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Acetoxypropanoylation: The iodinated isophthalic acid is then reacted with (S)-2-acetoxypropanoic acid in the presence of a coupling agent to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxypropanoyl group.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated derivatives.
Scientific Research Applications
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.
Industry: Applied in the development of radiopaque materials and other specialized industrial products.
Mechanism of Action
The mechanism of action of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid involves its interaction with biological tissues, where the iodine atoms enhance the contrast in imaging techniques. The compound targets specific tissues, allowing for detailed visualization in diagnostic procedures. The acetoxypropanoyl group aids in the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol share similar iodine-based structures and are used in diagnostic imaging.
Triiodobenzoic Acid Derivatives: These compounds also contain three iodine atoms and are used in various imaging applications.
Uniqueness: (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is unique due to its specific acetoxypropanoyl group, which enhances its solubility and effectiveness as a contrast agent. This structural feature distinguishes it from other iodinated compounds and contributes to its specialized applications in medical imaging.
Properties
Molecular Formula |
C13H10I3NO7 |
---|---|
Molecular Weight |
672.93 g/mol |
IUPAC Name |
5-[[(2S)-2-acetyloxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H10I3NO7/c1-3(24-4(2)18)11(19)17-10-8(15)5(12(20)21)7(14)6(9(10)16)13(22)23/h3H,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t3-/m0/s1 |
InChI Key |
GLIODNATPFPVFB-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.